Cas no 128969-89-1 (Butanoic acid,3-methyl-,(1,2,3a,4,8,14,15,17-octahydro-12-hydroxy-11-methoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo[1]benzopyrano[2',3':6,7]naphth[2,1-g]oxazolo[3,2-b]isoquinolin-1-yl)methylester (9CI))
128969-89-1 structure
Product Name:Butanoic acid,3-methyl-,(1,2,3a,4,8,14,15,17-octahydro-12-hydroxy-11-methoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo[1]benzopyrano[2',3':6,7]naphth[2,1-g]oxazolo[3,2-b]isoquinolin-1-yl)methylester (9CI)
CAS-Nr.:128969-89-1
MF:C35H29NO12
MW:655.60427069664
CID:150436
PubChem ID:3036012
Update Time:2025-04-19
Butanoic acid,3-methyl-,(1,2,3a,4,8,14,15,17-octahydro-12-hydroxy-11-methoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo[1]benzopyrano[2',3':6,7]naphth[2,1-g]oxazolo[3,2-b]isoquinolin-1-yl)methylester (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Butanoic acid,3-methyl-,(1,2,3a,4,8,14,15,17-octahydro-12-hydroxy-11-methoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo[1]benzopyrano[2',3':6,7]naphth[2,1-g]oxazolo[3,2-b]isoquinolin-1-yl)methylester (9CI)
- citreamicin zeta
- Citreamicin ζ
- (1,2,3a,4,8,14,15,17-Octahydro-12-hydroxy-11-methoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo(1)benzopyrano(2',3':6,7)naphth(2,1-g)oxazolo(3,2-b)isoquinolin-1-yl)methyl 3-methylbutanoate
- Butanoic acid, 3-methyl-, (1,2,3a,4,8,14,15,17-octahydro-12-hydroxy-11-methoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo(1)benzopyrano(2',3':6,7)naphth(2,1-g)oxazolo(3,2-b)isoquinolin-1-yl)methyl ester
- LL E19085 zeta
- LL-E19085zeta
- Isovaleric acid (1,2,3a,4,8,14,15,17-octahydro-12-hydroxy-11-methoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo[1]benzopyrano[2',3':6,7]naphth[2,1-g]oxazolo[3,2-b]isoquinolin)-1-ylmethyl ester
- 128969-89-1
- (4,12-Dihydroxy-11-methoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo-1,2,3a,4,8,14,15,17-octahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinolin-1-yl)methyl 3-methylbutanoate
- DTXSID10926262
- (11,24-dihydroxy-23-methoxy-7,10-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-7-yl)methyl 3-methylbutanoate
-
- Inchi: 1S/C35H29NO12/c1-14(2)8-24(38)46-13-34(3)33(44)48-35(4)31(42)18-9-15-6-7-16-25(17(15)10-19(18)32(43)36(34)35)29(41)26-27(39)20-11-21(37)23(45-5)12-22(20)47-30(26)28(16)40/h6-7,9-12,14,31,37,42H,8,13H2,1-5H3
- InChI-Schlüssel: TUPDRFUSBGIQLD-UHFFFAOYSA-N
- Lächelt: O1C(C(C)(COC(CC(C)C)=O)N2C(C3C=C4C5C(C6C(C7C=C(C(=CC=7OC=6C(C=5C=CC4=CC=3C(C12C)O)=O)OC)O)=O)=O)=O)=O
Berechnete Eigenschaften
- Genaue Masse: 655.16897
- Monoisotopenmasse: 655.169
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 12
- Schwere Atomanzahl: 48
- Anzahl drehbarer Bindungen: 6
- Komplexität: 1500
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 3
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topologische Polaroberfläche: 183Ų
Experimentelle Eigenschaften
- Dichte: 1.58
- Siedepunkt: 895.9°C at 760 mmHg
- Flammpunkt: 495.6°C
- Brechungsindex: 1.716
- PSA: 183.04
Butanoic acid,3-methyl-,(1,2,3a,4,8,14,15,17-octahydro-12-hydroxy-11-methoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo[1]benzopyrano[2',3':6,7]naphth[2,1-g]oxazolo[3,2-b]isoquinolin-1-yl)methylester (9CI) Verwandte Literatur
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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